

Technical Guide: Z-N-Me-Ala-OH (N-Benzyloxycarbonyl-N-methyl-L-alanine)

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Compound of Interest		
Compound Name:	Z-N-Me-Ala-OH	
Cat. No.:	B554375	Get Quote

CAS Number: 21691-41-8

An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **Z-N-Me-Ala-OH**, also known as N-Benzyloxycarbonyl-N-methyl-L-alanine. This compound is a crucial building block in the field of peptide chemistry, particularly in the synthesis of modified peptides for therapeutic applications. Its unique N-methylated structure offers significant advantages in designing peptides with enhanced stability and bioavailability.

Chemical and Physical Properties

Z-N-Me-Ala-OH is a white to off-white crystalline solid. The benzyloxycarbonyl (Z) group serves as a protecting group for the amine, preventing unwanted reactions during peptide synthesis.[1] The N-methyl group provides steric hindrance and reduces the susceptibility of the resulting peptide bond to enzymatic degradation.

Table 1: Physicochemical Properties of **Z-N-Me-Ala-OH**



Property	Value	References
Molecular Formula	C12H15NO4	[2][3]
Molecular Weight	237.25 g/mol	[2]
Melting Point	54-56 °C	
Boiling Point (Predicted)	389.5 ± 31.0 °C	-
Density (Predicted)	1.222 g/cm ³	-
pKa (Predicted)	4.01 ± 0.10	-
Appearance	White to off-white powder/solid	-
Purity	≥98.0% (HPLC)	-

Table 2: Identification and Registry Numbers

Identifier	Value	References
CAS Number	21691-41-8	
MDL Number	MFCD00153386	_
PubChem CID	285413	_
Beilstein/REAXYS	2462310	_
Synonyms	Z-N-Me-L-Ala-OH, Z-N-methyl- L-alanine, N- Benzyloxycarbonyl-N-methyl- L-alanine, Cbz-MeAla-OH	_

Table 3: Solubility and Storage



Parameter	Details	References
Solubility	Soluble in organic solvents such as Dimethylformamide (DMF), Ethyl Acetate, DMSO (100 mg/mL), and Methanol.	
Storage Conditions	Powder: 2-8°C for long-term storage. In solvent: -20°C for up to 1 month, -80°C for up to 6 months.	_

Role in Peptide Synthesis

Z-N-Me-Ala-OH is primarily utilized as a protected amino acid derivative in peptide synthesis. The N-methylation of amino acids within a peptide sequence is a common strategy to enhance the resulting peptide's bioavailability and in vivo half-life. This modification can improve cell permeability and enhance interactions with hydrophobic targets. The benzyloxycarbonyl (Z) group is a well-established amine protecting group, typically removed under specific conditions that do not affect the peptide backbone.

The general workflow for incorporating **Z-N-Me-Ala-OH** into a peptide sequence via solid-phase peptide synthesis (SPPS) is outlined below.



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Workflow for incorporating **Z-N-Me-Ala-OH** in SPPS.

Experimental Protocols

While specific experimental protocols are highly dependent on the target peptide sequence and desired scale, the following provides a generalized methodology for the key steps involving **Z-N-Me-Ala-OH** in solid-phase peptide synthesis.



Synthesis of Z-N-Me-Ala-OH

A common method for the preparation of N-benzyloxycarbonyl-N-methyl-L-alanine involves the reaction of N-methyl-L-alanine with benzyl chloroformate. This reaction introduces the Z-protecting group onto the nitrogen atom of the amino acid.

Incorporation into a Peptide Chain (Coupling Reaction)

Objective: To couple **Z-N-Me-Ala-OH** to the free amine of a resin-bound amino acid or peptide.

Materials:

- Resin with N-terminally deprotected peptide chain
- Z-N-Me-Ala-OH
- Coupling reagents (e.g., DIC/Oxyma, HBTU/DIEA)
- Solvent (e.g., DMF)

Protocol:

- Swell the resin in the reaction solvent (e.g., DMF).
- Prepare a solution of Z-N-Me-Ala-OH and the activating agents (e.g., DIC and Oxyma) in the reaction solvent.
- Add the activated Z-N-Me-Ala-OH solution to the resin.
- Allow the reaction to proceed with agitation for a specified time (typically 1-4 hours) at room temperature.
- Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
- Upon completion, wash the resin thoroughly with the reaction solvent to remove excess reagents and byproducts.

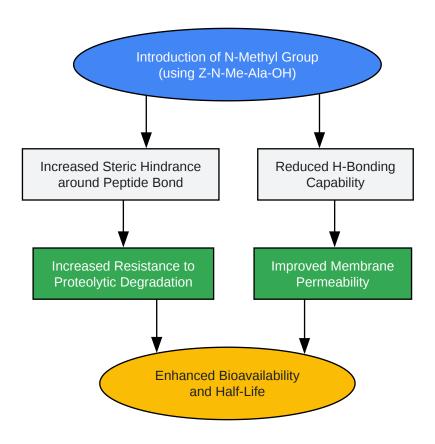
Deprotection of the Z-Group



The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or by treatment with strong acids like HBr in acetic acid. The choice of deprotection method depends on the stability of other functional groups present in the peptide.

Logical Relationships in Peptide Modification

The introduction of N-methylation imparts specific properties to the resulting peptide. The logical flow from this chemical modification to the desired biological outcome is illustrated below.



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Advantages of N-methylation in peptide drug design.

Applications and Research Context

Z-N-Me-Ala-OH is a valuable reagent for the synthesis of peptide-based therapeutics. Its use allows for the fine-tuning of pharmacokinetic properties, which is a critical aspect of drug development. N-methylated peptides have been explored in various therapeutic areas, including oncology and metabolic diseases. The ability to mimic natural amino acids while



offering distinct advantages makes it a preferred choice in biochemistry and molecular biology research.

Safety and Handling

Standard laboratory safety precautions should be observed when handling **Z-N-Me-Ala-OH**. This includes wearing protective gloves, eye protection, and working in a well-ventilated area. It is classified as a combustible solid. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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References

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